![molecular formula C21H23N3O5S B2722711 (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034373-01-6](/img/structure/B2722711.png)
(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
BenchChem offers high-quality (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescent Probes and Imaging Agents
The compound’s unique structure and luminescent properties make it an excellent candidate for use as a fluorescent probe or imaging agent. Researchers can exploit its high fluorescence quantum yield and small Stokes shift to visualize biological processes, detect specific molecules, or track cellular events in real time. By conjugating this compound with targeting moieties (such as antibodies or peptides), scientists can create targeted imaging agents for applications in medical diagnostics and bioimaging .
Organic Light-Emitting Diodes (OLEDs)
The compound’s luminescence can be harnessed for OLEDs. Its ability to emit light efficiently makes it a promising material for use in displays, lighting, and other optoelectronic devices. Researchers can explore its performance as an emissive layer in OLEDs, aiming for improved efficiency, color purity, and stability .
Photodynamic Therapy (PDT)
Unsymmetrical boron complexes, including this compound, have been investigated as potential photosensitizers for PDT. PDT is a cancer treatment that involves activating photosensitizing agents with light to generate reactive oxygen species, selectively destroying cancer cells. The compound’s fluorescence and photosensitivity could be advantageous in this context .
Chemical Sensors
The compound’s unique structure and fluorescence properties make it suitable for developing chemical sensors. Researchers can design sensor platforms based on its interaction with specific analytes (e.g., metal ions, gases, or biomolecules). These sensors could find applications in environmental monitoring, food safety, and medical diagnostics .
Materials for Thin-Film Electronics
As mentioned earlier, the compound 2-(difluoroboryl)-3-(quinolin-2-ylmethylidene)dihydroisoindol-1-one, a related unsymmetrical BODIPY analogue, exhibits strong fluorescence and high photosensitivity in thin films. Similarly, this compound could serve as a promising material for thin-film electronics, such as organic field-effect transistors (OFETs) or memory devices .
Optical Technologies and Nanophotonics
Researchers can explore the compound’s optical properties for applications in nanophotonics, plasmonics, and metamaterials. Its fluorescence and unique molecular structure may enable novel approaches to light manipulation, signal enhancement, and information processing at the nanoscale .
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-22-17-6-2-3-7-18(17)24(30(22,26)27)15-9-11-23(12-10-15)21(25)16-5-4-8-19-20(16)29-14-13-28-19/h2-8,15H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIAYNGOGQYKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=C5C(=CC=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2722630.png)
![Spiro[3.5]nonan-2-amine hydrochloride](/img/structure/B2722634.png)
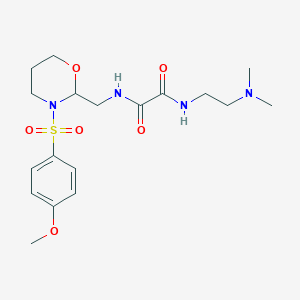
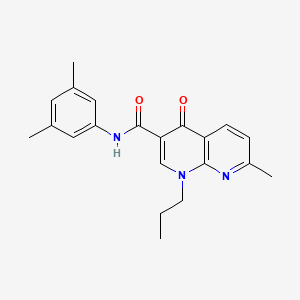
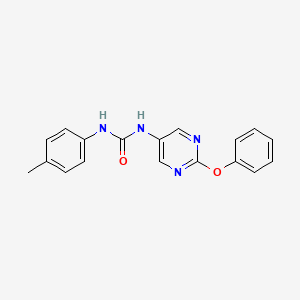

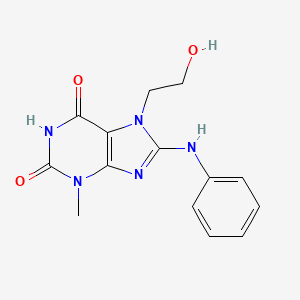
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2722641.png)
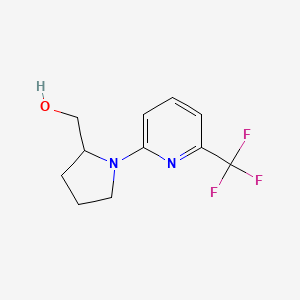
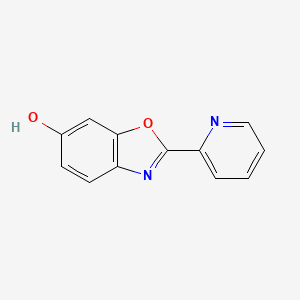
![Ethyl 2-[6-acetamido-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2722644.png)

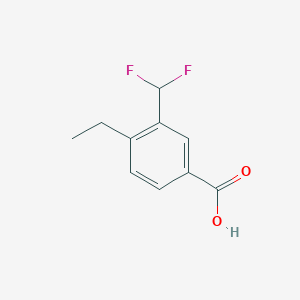
![7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)